TrkA Kinase Inhibitory Activity and Patent-Disclosed Target Engagement
This compound is explicitly claimed and exemplified as a TrkA kinase inhibitor in Merck patent WO2015148344 (Example 59), which discloses six-membered heteroaryl benzamide compounds as tropomyosin-related kinase (Trk) family protein kinase inhibitors [1]. The Therapeutic Target Database lists this compound under multiple patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors, with TrkA (NTRK1) as its primary molecular target, classified as an inhibitor by mechanism of action [2]. The patent family (WO2015148344 and related filings) provides the structural and biological framework for this compound class, distinguishing 5-methyltetrazole-substituted benzamides from alternative heterocyclic replacements. NOTE: Specific IC₅₀ or Kᵢ values for this exact compound were not located in the publicly accessible literature during this evidence search; quantitative data below are class-level inferences from structurally adjacent patent examples and should be verified against primary data from the patent specification or vendor Certificate of Analysis.
| Evidence Dimension | Kinase target identity and therapeutic indication profile |
|---|---|
| Target Compound Data | TrkA (NTRK1) inhibitor; patented indications: chronic pain, neuropathic pain, pruritus, solid tumors [2] |
| Comparator Or Baseline | Closely related patent examples within WO2015148344 (e.g., Example 42, Example 76 from WO2015148350) sharing benzamide-tetrazole core but differing in piperidine N-substituent or tetrazole substitution pattern; quantitative potency data not publicly aggregated for direct comparison |
| Quantified Difference | Not quantifiable from available open-source data; differentiation rests on structural uniqueness (5-methyltetrazole at para position + N-benzylpiperidine) relative to other patent-exemplified analogs |
| Conditions | Patent WO2015148344; TrkA kinase inhibition assays (details in patent specification) |
Why This Matters
For procurement decisions, the compound's specific structural identity as a patented TrkA inhibitor with defined therapeutic indications distinguishes it from generic N-benzylpiperidine benzamides lacking this kinase selectivity profile, though users must independently verify quantitative potency for their specific assay context.
- [1] Trka kinase inhibitors, compositions and methods thereof. Patent WO2015148344A1. Merck Sharp & Dohme Corp. Published 2015-10-01. Example 59. https://patents.google.com/patent/WO2015148344A1/en View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D04JCD. Six-membered heterocyclic benzamide derivative 6. Target: Tropomyosin-related kinase A (TrkA, NTRK1_HUMAN), Inhibitor. https://ttd.idrblab.cn/data/drug/details/D04JCD View Source
